2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2-fluoro-6-methoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2-fluoro-6-methoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2-fluoro-6-methoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinone ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane.
Attachment of the Fluoro-Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the fluoro-methoxyphenyl group is attached to the core structure.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Final Modifications: The ethyl and methyl groups are added through alkylation reactions, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2-fluoro-6-methoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2-fluoro-6-methoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Materials Science: The compound’s unique properties may make it suitable for use in the development of advanced materials, such as polymers or coatings.
Biological Research: It can be used as a tool compound to study various biological processes, including enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2-fluoro-6-methoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2-chloro-6-methoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2-fluoro-6-ethoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2-fluoro-6-methoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
335665-84-4 |
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Molecular Formula |
C23H23F4NO3 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-[(2-fluoro-6-methoxyphenyl)methoxy]but-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C23H23F4NO3/c1-4-16-12-18(21(29)28-14(16)2)22(23(25,26)27,11-10-15-8-9-15)31-13-17-19(24)6-5-7-20(17)30-3/h5-7,12,15H,4,8-9,13H2,1-3H3,(H,28,29)/t22-/m0/s1 |
InChI Key |
OFTSPHWPCJFQCN-QFIPXVFZSA-N |
Isomeric SMILES |
CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC3=C(C=CC=C3F)OC)C |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC3=C(C=CC=C3F)OC)C |
Origin of Product |
United States |
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